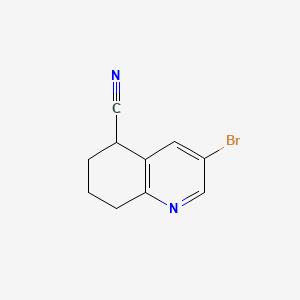
2-Bromo-1-chloro-4-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-4-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and cyclopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-cyclopropoxybenzene can be achieved through several methods. One common approach involves the cyclopropylation of phenols using a copper-catalyzed Chan-Lam reaction. This method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with Cu(OAc)2 and 1,10-phenanthroline as catalysts, and 1 atm of O2 as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-4-cyclopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring can facilitate NAS reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as FeBr3 or AlCl3.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with additional halogen atoms.
NAS Reactions: Substituted benzene derivatives with nucleophilic groups replacing the halogen atoms.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be explored for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-4-cyclopropoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards nucleophiles, while the cyclopropoxy group can influence the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-1-chloro-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other bromochlorobenzene derivatives
Propriétés
Formule moléculaire |
C9H8BrClO |
|---|---|
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
2-bromo-1-chloro-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
DCBFHVZMVQFFFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


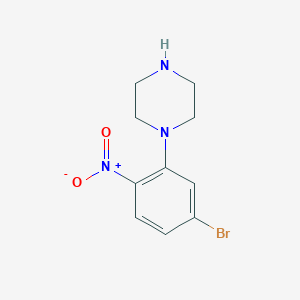
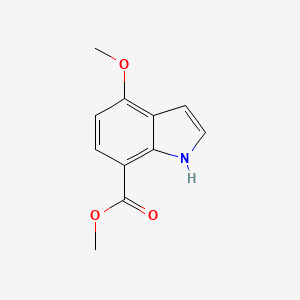
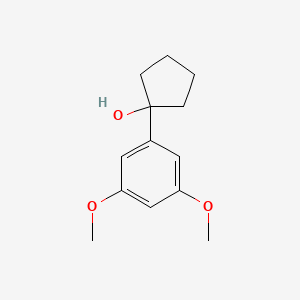
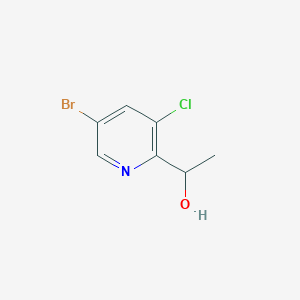
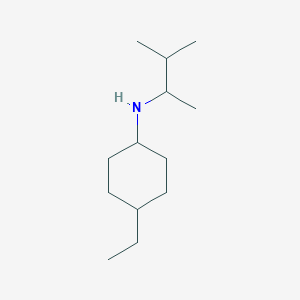
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
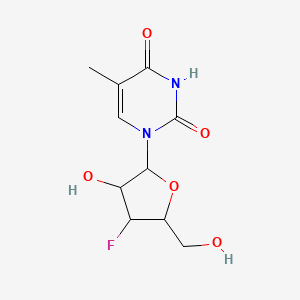
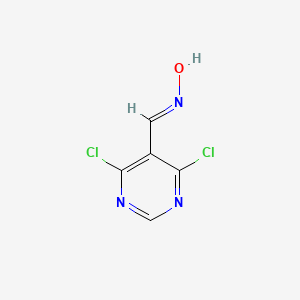
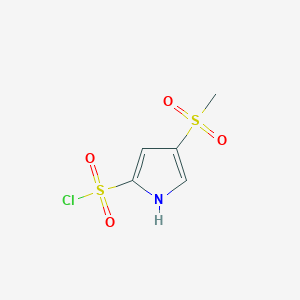
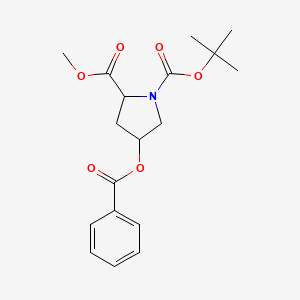
![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
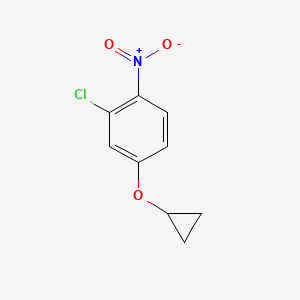
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
